molecular formula C10H20ClN3O B1384089 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride CAS No. 2060042-85-3

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride

Cat. No. B1384089
M. Wt: 233.74 g/mol
InChI Key: OZALTWWGVKGJLR-UHFFFAOYSA-N
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Description

The compound “1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Chemical Reactions Analysis

The chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold have been studied . For instance, an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether have been reported .

Scientific Research Applications

Nematicidal Activity

The derivatives of 8-azabicyclo[3.2.1]octan-3-yl have shown promising results in nematicidal activity. Specifically, compounds derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were synthesized and exhibited lethal rates of 75% against pinewood nematodes B. xylophilus and showed significant nervous curl effects. These compounds also demonstrated inhibitory activities against root-knot nematodes M. incognita with substantial effectiveness in both in vitro and test tube tests (Xu et al., 2021).

Chemical Synthesis and Pharmacological Study

The chemistry of 8-azabicyclo[3.2.1]octanes has been extensively studied, revealing diverse synthetic pathways and pharmacological potentials. For instance, the treatment of dimethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate with various agents led to the formation of different derivatives with significant implications in chemical synthesis (Baylis & Thomas, 2007).

Spectroscopic Analysis and Structural Study

Compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride were synthesized and analyzed through spectroscopic methods. The study revealed the flattened chair-envelope conformation of the hydrochlorides in solution, and pharmacological assays were conducted to evaluate 5-HT3 activity, indicating the potential of these compounds in pharmacological applications (Iriepa & Bellanato, 2011).

Neurochemical Effects

The neurochemical aspects of certain derivatives were investigated, revealing their effects on the levels of monoamines and their metabolites in brain structures of mice. For instance, a compound from the tropane group exhibited anxiolytic and antimigraine activity and affected the dopamine pathway in the frontal cortex (Naplekova et al., 2017).

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7;/h7-9,11H,3-6H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZALTWWGVKGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride

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